(2S,4R)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by a pyrrolidine ring substituted with a sulfonyl group derived from a benzodioxine moiety, which contributes to its biological activities.
The compound is cataloged with the IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid and has a molecular formula of and a molecular weight of approximately 329.33 g/mol. It is available through various chemical suppliers and is often used in research settings due to its interesting properties and potential therapeutic uses .
The synthesis of (2S,4R)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions are often proprietary or detailed in patent filings related to this compound .
The molecular structure of (2S,4R)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be represented using various chemical notation systems:
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(CC3C(=O)O)O
InChI=1S/C13H15NO7S/c15-8-5-10(13(16)17)14(7-8)22(18,19)9-1-2-11-12(6-9)21-4-3-20-11/h1-2,6,8,10,15H,3-5,7H2,(H,16,17)
The compound features a complex arrangement of rings and functional groups that contribute to its chemical reactivity and biological properties. The presence of both hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding interactions in biological systems .
The compound can participate in various chemical reactions typical for pyrrolidine derivatives:
Technical details regarding these reactions depend on experimental conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for (2S,4R)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is not fully elucidated but is believed to involve:
Data from pharmacological studies would provide further insights into its specific action mechanisms in vivo .
The compound typically appears as a powder and should be stored at room temperature. Specific physical properties include:
Key chemical properties include:
Relevant data regarding safety and handling are not universally available; hence consultation with safety data sheets is recommended when working with this compound .
(2S,4R)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has potential applications in:
Further research could uncover additional therapeutic applications based on its structural characteristics and biological activities .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8